(2S)-1-azabicyclo[2.2.2]octane-2-carbonitrile
Overview
Description
(2S)-1-Azabicyclo[2.2.2]octane-2-carbonitrile is a bicyclic organic compound featuring a nitrogen atom within its structure. This compound is notable for its rigid bicyclic framework, which imparts unique chemical properties and reactivity. It is often used as a building block in organic synthesis and has applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-1-azabicyclo[2.2.2]octane-2-carbonitrile typically involves the following steps:
Starting Material: The synthesis often begins with a suitable bicyclic precursor, such as 1-azabicyclo[2.2.2]octane.
Chiral Resolution: To obtain the (2S) enantiomer, chiral resolution techniques such as crystallization with a chiral resolving agent or chiral chromatography may be employed.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Utilizing batch or continuous flow reactors to handle large quantities of starting materials and reagents.
Optimization of Reaction Conditions: Ensuring optimal temperature, pressure, and solvent conditions to maximize yield and purity.
Purification: Employing techniques such as distillation, crystallization, and chromatography to purify the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogenation catalysts or reducing agents like lithium aluminum hydride, converting the nitrile group to an amine.
Substitution: Nucleophilic substitution reactions can occur, where the nitrile group can be replaced by other functional groups using appropriate nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride in anhydrous ether.
Substitution: Sodium cyanide, potassium cyanide, under polar aprotic solvents like dimethyl sulfoxide.
Major Products:
Oxidation: Oxidized derivatives such as carboxylic acids or amides.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2S)-1-Azabicyclo[2.2.2]octane-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a scaffold in drug design.
Medicine: Explored for its pharmacological properties, including potential use in the development of therapeutic agents.
Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (2S)-1-azabicyclo[2.2.2]octane-2-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The rigid bicyclic structure allows for precise spatial orientation, which can enhance binding affinity and selectivity for molecular targets.
Comparison with Similar Compounds
1-Azabicyclo[2.2.2]octane: Lacks the nitrile group, making it less reactive in certain chemical transformations.
(2R)-1-Azabicyclo[2.2.2]octane-2-carbonitrile: The enantiomer of the compound , which may exhibit different biological activity and reactivity.
Quinuclidine: Another bicyclic amine with a similar structure but different functional groups.
Uniqueness: (2S)-1-Azabicyclo[2.2.2]octane-2-carbonitrile is unique due to its specific stereochemistry and the presence of the nitrile group, which imparts distinct reactivity and potential for diverse applications in synthesis and research.
Properties
IUPAC Name |
(2S)-1-azabicyclo[2.2.2]octane-2-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c9-6-8-5-7-1-3-10(8)4-2-7/h7-8H,1-5H2/t8-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZOYWQFJJHBAAF-QMMMGPOBSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1CC2C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2CCC1C[C@H]2C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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